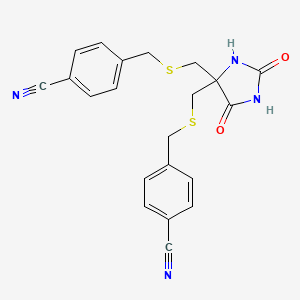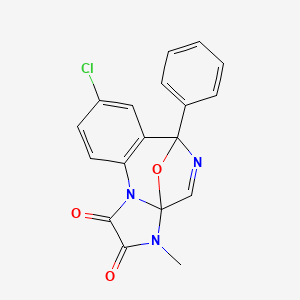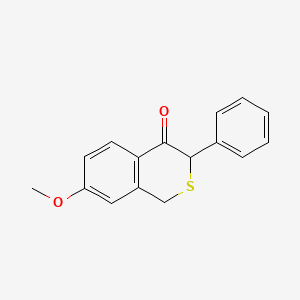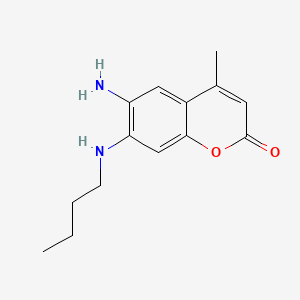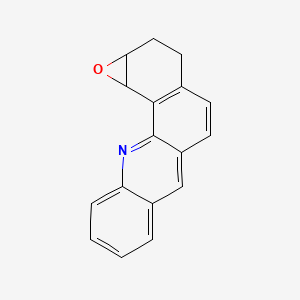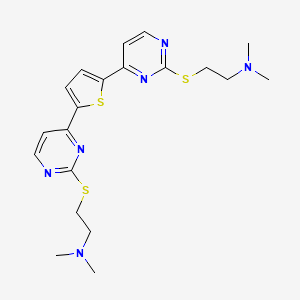
2,5-Bis(2'-((2''-(dimethylamino)ethyl)thio)pyrimidin-4'-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene is a complex heterocyclic compound that incorporates both thiophene and pyrimidine moieties Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2-(dimethylamino)ethoxy)terephthalohydrazide
- Thiophene derivatives like Tipepidine and Tioconazole
Uniqueness
What sets 2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene apart is its dual incorporation of thiophene and pyrimidine rings, which may confer unique biological activities and chemical properties. This dual structure allows it to participate in a wider range of chemical reactions and potentially interact with multiple biological targets .
Properties
CAS No. |
108772-82-3 |
|---|---|
Molecular Formula |
C20H26N6S3 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2-[4-[5-[2-[2-(dimethylamino)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidin-2-yl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H26N6S3/c1-25(2)11-13-27-19-21-9-7-15(23-19)17-5-6-18(29-17)16-8-10-22-20(24-16)28-14-12-26(3)4/h5-10H,11-14H2,1-4H3 |
InChI Key |
SGZRZEWIBATVCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC=CC(=N1)C2=CC=C(S2)C3=NC(=NC=C3)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



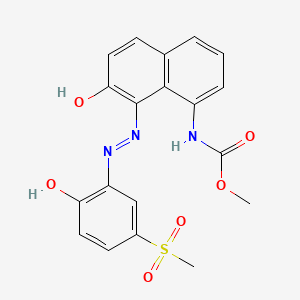
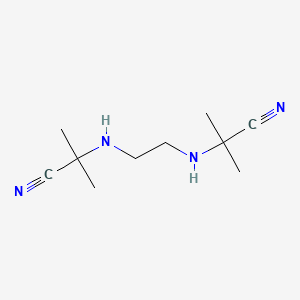
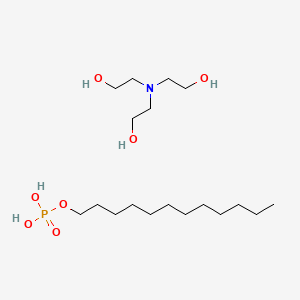


![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
